3-Hydroxy-4-methoxyxanthone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

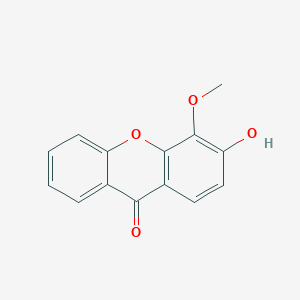

3-Hydroxy-4-methoxyxanthone is a natural compound belonging to the xanthone class. It is found in various plant sources and has drawn attention due to its potential biological activities. The compound’s chemical formula is C14H10O4 , and its molecular weight is approximately 242.23 g/mol .

Molecular Structure Analysis

The molecular structure of 3-Hydroxy-4-methoxyxanthone consists of a xanthone core with a hydroxyl group at position 3 and a methoxy group at position 4. The arrangement of atoms and functional groups within the molecule significantly influences its properties and interactions .

Chemical Reactions Analysis

Studies on the reactivity of 3-Hydroxy-4-methoxyxanthone are essential for understanding its behavior. Researchers have explored its reactions with various reagents, solvents, and catalysts. Investigating its susceptibility to nucleophilic or electrophilic attack, as well as its potential for cyclization or substitution reactions, provides valuable insights .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Isolation and Structure Determination

3-Hydroxy-4-methoxyxanthone and its derivatives are often isolated from various plant species. For instance, several xanthones, including 3,4-dihydroxy-2-methoxyxanthone, have been identified and isolated from Kielmeyera species. The structures of these compounds were elucidated using spectrometric methods and chemical interconversions (Gottlieb et al., 1966). Similarly, Hypericum hookerianum has been found to contain xanthones like 2-hydroxy-3-methoxyxanthone, indicating the presence of such compounds across various plant genera (Wilairat et al., 2005).

Antioxidant and Vasodilatation Activities

Xanthones from plants like Polygala caudata have been studied for their antioxidant and vasodilatation activities. These compounds, including derivatives of 3-hydroxy-4-methoxyxanthone, exhibit significant H2O2 scavenger activity and also show relaxing activity on arterial contractions, indicating their potential for medical applications related to oxidative stress and cardiovascular health (Lin et al., 2005).

Antibacterial Properties

Xanthone derivatives, such as those synthesized from 1-hydroxy-3-methoxyxanthone, have been evaluated for their antibacterial activities against common pathogens like Staphylococcus aureus and Escherichia coli. The study of these compounds contributes to the ongoing search for new and effective antibacterial agents (Malekpoor et al., 2015).

Mécanisme D'action

The precise mechanism of action for 3-Hydroxy-4-methoxyxanthone’s biological effects remains an active area of research. It is known to exhibit antioxidant, anti-inflammatory, and antiproliferative activities. Further studies are needed to elucidate its molecular targets, signaling pathways, and cellular interactions .

Safety and Hazards

Propriétés

IUPAC Name |

3-hydroxy-4-methoxyxanthen-9-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4/c1-17-14-10(15)7-6-9-12(16)8-4-2-3-5-11(8)18-13(9)14/h2-7,15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRPFBSLWEKZESU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1OC3=CC=CC=C3C2=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-4-methoxyxanthen-9-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2943069.png)

![4-{5-[5-ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B2943072.png)

![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-ethyl-4-methylbenzenesulfonamide](/img/structure/B2943074.png)

![Tert-butyl N-(8-oxo-5-oxaspiro[3.4]octan-7-yl)carbamate](/img/structure/B2943077.png)

![(E)-2-(2-Chlorophenyl)-N-(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethenesulfonamide](/img/structure/B2943084.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]methanesulfonamide](/img/structure/B2943088.png)

![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2943089.png)